Miyaura Borylation Yield: Gram-Scale Efficiency
In the optimized synthesis of NOX2 inhibitor building blocks, Miyaura borylation of 6-bromo-1-methylindoline (1) with bis(pinacolato)diboron (B2pin2) using an allyl palladium/XPhos catalyst system in THF with potassium acetate at elevated temperature produced the corresponding boronic ester 3 in yields exceeding 80% [1]. This borylation efficiency was achieved at 0.1–1 g reaction scale and was demonstrated to be reproducible across multiple experiments. The comparable borylation of the indole analog (6-bromo-1-methylindole, 2) also yielded its boronic ester 4 in >80%, indicating that the saturated indoline scaffold does not compromise boron-insertion efficiency relative to the aromatic indole counterpart [1]. However, the indoline borylation product 3 was subsequently shown to participate in a Suzuki coupling with distinctly different byproduct profiles than the indole-derived ester 4, which has implications for downstream purification requirements.
| Evidence Dimension | Isolated yield of Miyaura borylation to pinacol boronic ester |
|---|---|
| Target Compound Data | Boronic ester 3 (from 6-bromo-1-methylindoline): >80% isolated yield [1] |
| Comparator Or Baseline | Boronic ester 4 (from 6-bromo-1-methylindole): >80% isolated yield [1] |
| Quantified Difference | Comparable borylation efficiency (>80% for both); differentiation lies in downstream Suzuki coupling performance and byproduct profiles |
| Conditions | B2pin2, allyl-Pd/XPhos catalyst, KOAc, THF, heating; 0.1–1 g scale [1] |
Why This Matters
The >80% borylation yield at gram scale confirms that the saturated indoline scaffold does not impose a synthetic penalty at the boron installation step, meaning procurement of this building block enables efficient access to the NOX2 inhibitor pharmacophore without the metabolic liabilities of the indole series.
- [1] Koroleva, E. A.; et al. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Int. J. Mol. Sci. 2025, 26 (8), 3647. DOI: 10.3390/ijms26083647. View Source
